Membrane Transfer Energy and Barrier Height for Adapalene Glucuronide vs. Adapalene
All-atom molecular dynamics simulations in a DOPC:DOPG (7:3) lipid bilayer model demonstrate that adapalene glucuronide (carboxylic-glucuronide metabolite) exhibits a substantially lower membrane transfer energy (-3.73 kBT) and energy barrier (5.01 kBT) compared to the parent adapalene molecule, which displays a transfer energy of 18.76 kBT and an energy barrier of 26.13 kBT [1].
| Evidence Dimension | Membrane transfer energy (ΔG_transfer) and energy barrier (ΔG_barrier) from molecular dynamics simulations |
|---|---|
| Target Compound Data | Adapalene glucuronide (carboxylic-glucuronide metabolite): ΔG_transfer = -3.73 kBT, ΔG_barrier = 5.01 kBT |
| Comparator Or Baseline | Adapalene: ΔG_transfer = 18.76 kBT, ΔG_barrier = 26.13 kBT |
| Quantified Difference | Adapalene glucuronide shows a 22.49 kBT more favorable transfer energy and a 21.12 kBT lower energy barrier compared to adapalene |
| Conditions | All-atom molecular dynamics simulations in DOPC:DOPG (7:3) lipid bilayer, n=3 independent simulations, mean ± s.d. |
Why This Matters
This quantitative difference in membrane interaction energetics directly impacts the compound's behavior in in vitro permeability assays and influences the selection of appropriate analytical standards for bioanalytical method development.
- [1] Extended Data Figure 2: All-atom molecular dynamics simulations showing the interactions between selected retinoids or retinoid metabolites and a DOPC:DOPG (7:3) lipid bilayer. Nature. 2018. DOI: 10.1038/nature26157 View Source
